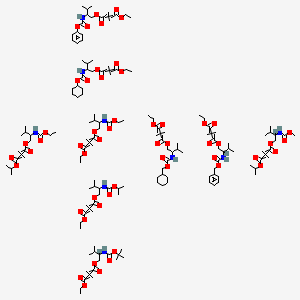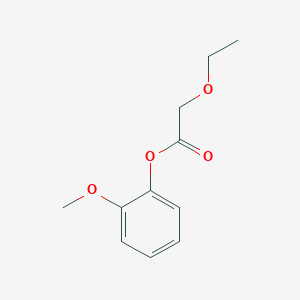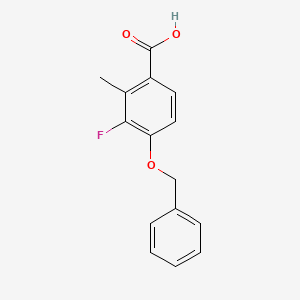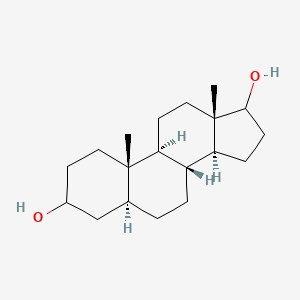
(E)-4-Dodecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Dodecenal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond in the E-configuration (trans) at the fourth carbon and an aldehyde group at the terminal carbon. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-Dodecenal can be synthesized through various methods, including:
Wittig Reaction: This involves the reaction of a phosphonium ylide with a suitable aldehyde to form the desired this compound.
Hydroformylation: This method involves the hydroformylation of 1-dodecene to produce a mixture of aldehydes, which can then be separated and purified to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale hydroformylation processes, followed by distillation and purification to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Dodecenal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: 4-Dodecenol.
Substitution: Various substituted dodecenal derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Dodecenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its role in pheromone signaling in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-4-Dodecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, interacting with olfactory receptors to produce a sensory response. The exact molecular pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
(Z)-4-Dodecenal: The cis isomer of (E)-4-Dodecenal, which has different physical and chemical properties.
Dodecanal: A saturated aldehyde with no double bonds, used in similar applications but with different reactivity.
4-Decenal: A shorter-chain aldehyde with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrance formulation and biological research.
Properties
CAS No. |
30390-51-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-4-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,12H,2-7,10-11H2,1H3/b9-8+ |
InChI Key |
MMCDSVCBSAMNPL-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCC=O |
Canonical SMILES |
CCCCCCCC=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)

![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)


![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)



![[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13398238.png)
![8-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B13398240.png)



